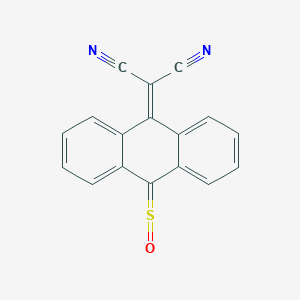
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- is a complex organic compound characterized by its unique structure, which includes a sulfinyl group attached to an anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- typically involves multi-step organic reactions. One common method includes the Diels-Alder cycloaddition reaction, where enantiopure sulfinyl-substituted dienes react with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to sulfone under specific conditions.
Reduction: Reduction reactions can convert the sulfinyl group to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction results in sulfide derivatives.
科学的研究の応用
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- involves its interaction with molecular targets through its sulfinyl and anthracene moieties. These interactions can modulate biological pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
類似化合物との比較
Similar Compounds
- 10-sulfinyl-anthracen-9-one
- 4-Phenyl-10-sulfinyl-9(10H)-anthracenone
Uniqueness
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
特性
CAS番号 |
183486-71-7 |
|---|---|
分子式 |
C17H8N2OS |
分子量 |
288.3 g/mol |
IUPAC名 |
2-(10-sulfinylanthracen-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H8N2OS/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(21-20)15-8-4-2-6-13(15)16/h1-8H |
InChIキー |
ZSSVDFNNSBPFBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=S=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


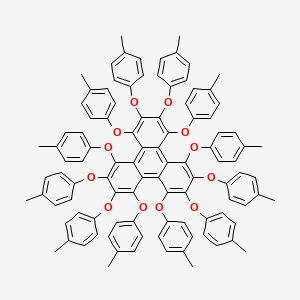
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
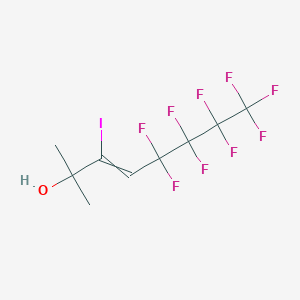
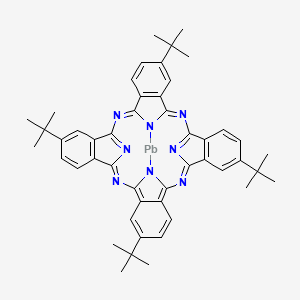
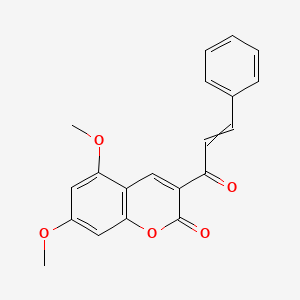

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
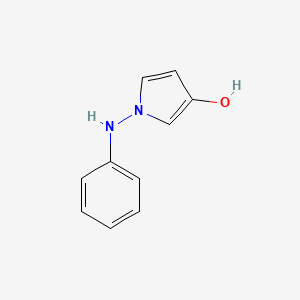
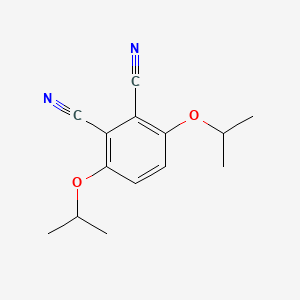
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
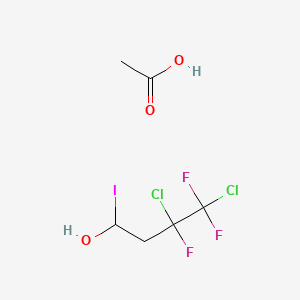
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
